molecular formula C12H14O4 B3145112 2,5-Diethoxyterephthalaldehyde CAS No. 56766-03-1

2,5-Diethoxyterephthalaldehyde

Cat. No.: B3145112
CAS No.: 56766-03-1
M. Wt: 222.24 g/mol
InChI Key: DDCDZJHDWYGVRO-UHFFFAOYSA-N
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Description

2,5-Diethoxyterephthalaldehyde is an organic compound with the molecular formula C₁₂H₁₄O₄. It is a derivative of terephthalaldehyde, where the hydrogen atoms at the 2 and 5 positions of the benzene ring are replaced by ethoxy groups. This compound is primarily used in the synthesis of covalent organic frameworks (COFs) and other advanced materials due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Diethoxyterephthalaldehyde can be synthesized through the dialkylation of terephthalaldehyde. The process involves the reaction of terephthalaldehyde with ethyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where terephthalaldehyde and ethyl alcohol are mixed with an acid catalyst. The mixture is heated under controlled conditions to achieve the desired product yield. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 2,5-Diethoxyterephthalaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,5-diethoxyterephthalaldehyde in the formation of COFs involves the condensation reaction between the aldehyde groups and amine groups of other monomers. This reaction forms imine bonds, resulting in a stable and porous framework. The ethoxy groups influence the pore size and distribution within the COF, thereby affecting its properties and applications .

Comparison with Similar Compounds

Uniqueness: 2,5-Diethoxyterephthalaldehyde is unique due to its ethoxy substituents, which provide a balance between hydrophobicity and reactivity. This makes it particularly suitable for creating COFs with specific pore sizes and properties .

Properties

IUPAC Name

2,5-diethoxyterephthalaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-3-15-11-5-10(8-14)12(16-4-2)6-9(11)7-13/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCDZJHDWYGVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C=O)OCC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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